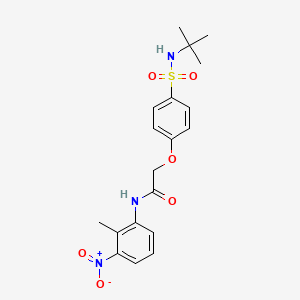
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of tissue damage. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A in lab experiments is its high potency and selectivity towards its target proteins. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the identification of new therapeutic applications for 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A, such as in neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A and its downstream effects on gene expression and cellular signaling pathways.
Métodos De Síntesis
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A can be synthesized through a multistep process involving the reaction of 4-aminophenol with tert-butyl chloroformate, followed by the reaction of the resulting intermediate with 2-methyl-3-nitrobenzoyl chloride. The final step involves the reaction of the resulting intermediate with sodium sulfamate to yield 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A.
Aplicaciones Científicas De Investigación
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation and autoimmune disorders, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(2-methyl-3-nitrophenyl)acetamide A has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-13-16(6-5-7-17(13)22(24)25)20-18(23)12-28-14-8-10-15(11-9-14)29(26,27)21-19(2,3)4/h5-11,21H,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPXTALLRVRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2-methyl-3-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

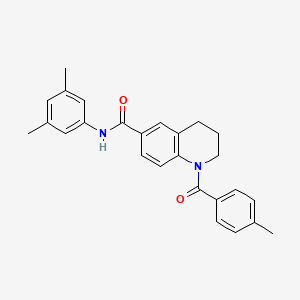

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)

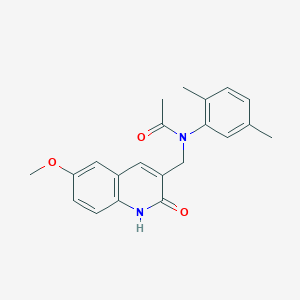
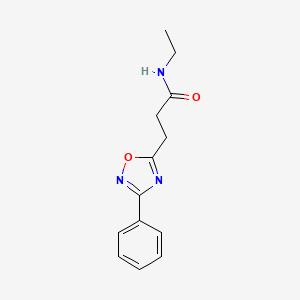
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)

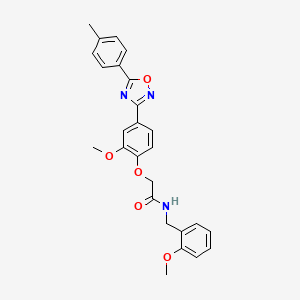
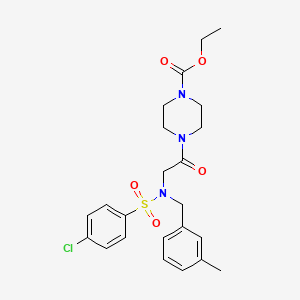
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
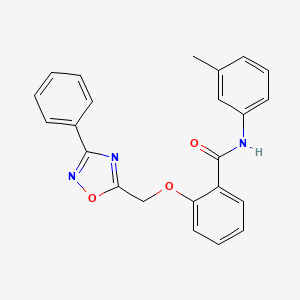
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)